molecular formula C21H24N4O3S3 B12154267 Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12154267
M. Wt: 476.6 g/mol
InChI Key: QGYHZXVMZXARCS-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused tetrahydrobenzothieno[2,3-d]pyrimidine core linked to a dimethylthiophene carboxylate moiety via a sulfanyl acetyl bridge. This structure combines a pyrimidine ring (with an amino group at position 4) and a thiophene ring (with methyl substituents at positions 4 and 5), rendering it a candidate for diverse pharmacological applications. Its synthesis typically involves sequential functionalization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, as outlined in Gewald reaction-based protocols .

Properties

Molecular Formula

C21H24N4O3S3

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H24N4O3S3/c1-4-28-20(27)15-10(2)11(3)30-18(15)23-14(26)9-29-21-24-17(22)16-12-7-5-6-8-13(12)31-19(16)25-21/h4-9H2,1-3H3,(H,23,26)(H2,22,24,25)

InChI Key

QGYHZXVMZXARCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with phosgene, followed by the reaction with sulfur-containing reagents . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivity Profiles

Compound Name Core Structure Substituents Notable Functional Groups Reported Bioactivities
Target Compound Tetrahydrobenzothieno[2,3-d]pyrimidine 4-amino, sulfanyl acetyl, 4,5-dimethylthiophene Amino, sulfanyl, ester Potential antimicrobial (inferred)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-carboxylate Cyanoacrylamido, 4-hydroxyphenyl Cyano, acrylamido, hydroxyl Antioxidant, anti-inflammatory
5,6,7,8-Tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrobenzothieno[2,3-d]pyrimidine Ketone at position 4 Ketone Antimicrobial
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene Chlorophenylphenoxy acetyl Chloro, phenoxy Not specified

Key Observations:

Amino vs.

Sulfanyl Acetyl Linkage: The sulfanyl group in the target compound contrasts with cyanoacrylamido or phenoxyacetyl groups in analogues. Sulfanyl moieties can participate in redox reactions or enzyme inhibition via thiol interactions, whereas cyano groups stabilize electron-deficient systems .

Dimethylthiophene vs.

Key Observations:

  • The target compound’s synthesis requires multi-step functionalization, including POCl3-mediated chlorination and subsequent amination, while analogues like the cyanoacrylamido derivatives are synthesized via simpler Knoevenagel condensations .
  • Higher yields (72–94%) are reported for cyanoacrylamido derivatives due to efficient Knoevenagel conditions, compared to moderate yields (70–85%) for the target compound .

Bioactivity Comparison

  • Antioxidant Activity: Cyanoacrylamido derivatives (e.g., compound 3d) exhibit significant radical scavenging (IC50: 12–18 µM in DPPH assay) due to electron-withdrawing cyano groups stabilizing radical intermediates . The target compound’s sulfanyl group may confer thiol-mediated antioxidant mechanisms, though specific data are lacking.
  • Anti-inflammatory Activity: Analogues with hydroxyl or methoxy substituents (e.g., compound 3e) reduce carrageenan-induced edema by 60–70% at 50 mg/kg, likely via COX-2 inhibition . The target compound’s amino group could modulate inflammatory pathways differently, but empirical studies are needed.
  • Antimicrobial Potential: Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives with amino groups (e.g., compound 4a–d) show moderate activity against S. aureus (MIC: 16–32 µg/mL), suggesting the target compound may share this profile .

Physicochemical Properties

Table 3: NMR and Spectroscopic Data Highlights

Compound 1H NMR Shifts (Key Protons) IR Peaks (cm⁻¹)
Target Compound δ 1.33–1.37 (CH3), 4.33–4.38 (CH2), 8.29 (–CH=) 3239 (N–H), 2212 (C≡N) *
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate δ 6.96–8.01 (Ar–H), 10.83 (OH) 1660 (ester C=O), 1605 (amide C=O)
5,6,7,8-Tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one δ 2.23–2.26 (CH3), 3.97 (OCH3) 1661 (C=O ketone)

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